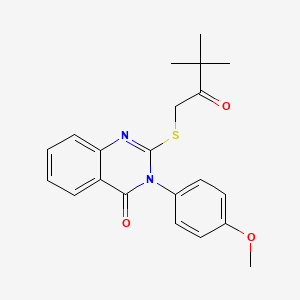
2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound is characterized by the presence of a quinazolinone core, a methoxyphenyl group, and a dimethyl-oxobutylthio substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and appropriate electrophiles.
Attachment of the Dimethyl-Oxobutylthio Group: This step involves the thiolation of the quinazolinone core with a suitable thiol reagent, followed by the alkylation with a dimethyl-oxobutyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the quinazolinone core or the substituent groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while substitution reactions could introduce new alkyl or aryl groups.
科学研究应用
2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine: It may be investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease processes, such as kinases or proteases.
Receptor Binding: It could bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cell proliferation.
相似化合物的比较
Similar Compounds
2-((3,3-dimethyl-2-oxobutyl)thio)-3-phenylquinazolin-4(3H)-one: Lacks the methoxy group, which may affect its biological activity.
2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-hydroxyphenyl)quinazolin-4(3H)-one: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-chlorophenyl)quinazolin-4(3H)-one: The presence of a chlorine atom may enhance its electron-withdrawing properties and affect its biological activity.
Uniqueness
2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is unique due to the combination of its substituent groups, which confer specific chemical and biological properties. The methoxy group, in particular, may enhance its solubility and ability to interact with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-(4-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-21(2,3)18(24)13-27-20-22-17-8-6-5-7-16(17)19(25)23(20)14-9-11-15(26-4)12-10-14/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMVUZAAIZXCIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/new.no-structure.jpg)
![N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide](/img/structure/B2711190.png)
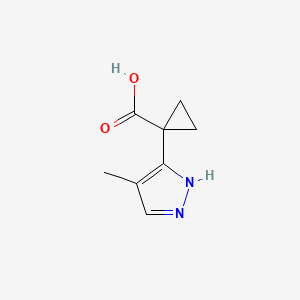
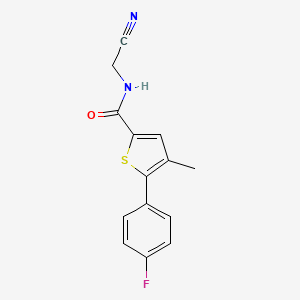
![4-[Benzyl(methyl)amino]oxane-4-carbonitrile](/img/structure/B2711194.png)
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2711198.png)
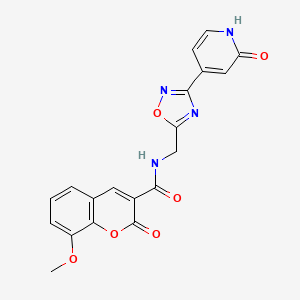
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2711201.png)
![1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-3-ol](/img/structure/B2711203.png)
![N-cyclopropyl-4-[[furan-2-ylmethyl(prop-2-enoyl)amino]methyl]benzamide](/img/structure/B2711204.png)
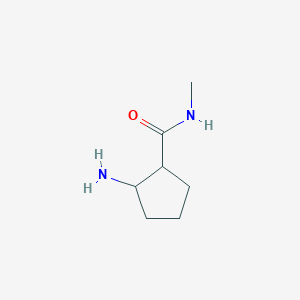
![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2711208.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2711209.png)
![N-(2,3-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2711211.png)
